molecular formula C12H13N3O2S B13499017 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B13499017
M. Wt: 263.32 g/mol
InChI Key: BYWIMEGSXJOLSE-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is a promising chemical scaffold in medicinal chemistry, built from the hybridization of privileged benzothiazole and piperazine structures. This combination is a recognized strategy in drug discovery to create molecules with improved or multi-target biological activities . The benzothiazole-piperazine core is under investigation for its potential in several critical research areas. In neuroscience, closely related benzothiazole-piperazine hybrids have been identified as potent multi-target-directed ligands for Alzheimer's disease, demonstrating efficient binding to acetylcholinesterase (AChE) and beta-amyloid (Aβ1-42) in silico, which was substantiated by in vitro and in vivo studies showing reduced Aβ aggregation and improved cognition in models . In oncology research, analogous molecular frameworks exhibit significant cytotoxic and antiproliferative activity against various cancer cell lines, including A549 lung carcinoma and C6 glioma cells . These compounds are investigated for their ability to induce apoptosis, affect cell cycle progression, and inhibit enzymes like matrix metalloproteinase-9 (MMP-9), which is linked to tumor promotion and metastasis . The incorporation of the piperazine moiety is known to enhance key pharmacokinetic properties and binding affinity to biological targets, while the carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to develop novel derivatives for structure-activity relationship (SAR) studies . This makes the compound a valuable building block for developing new probes and potential therapeutic agents for neurodegenerative diseases and cancer.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17)

InChI Key

BYWIMEGSXJOLSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic substitution to form esters, amides, and other derivatives. These reactions are critical for modifying pharmacological properties or enabling further functionalization.

Key Reactions:

Reaction TypeReagents/ConditionsProducts FormedReference
EsterificationSOCl₂ followed by alcohol, or DCC couplingBenzothiazole-6-carboxylate esters
AmidationThionyl chloride + amines, or EDCl/HOBtBenzothiazole-6-carboxamide derivatives
Sulfonamide FormationSulfonyl chlorides, base (e.g., pyridine)Piperazine sulfonamide hybrids
  • Example : Reaction with methanol and thionyl chloride yields methyl 2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylate, a precursor for further derivatization .

Reactivity of the Piperazine Ring

The piperazine substituent participates in alkylation, acylation, and cycloaddition reactions, enabling structural diversification.

Key Reactions:

Reaction TypeReagents/ConditionsProducts FormedReference
N-AlkylationAlkyl halides, K₂CO₃, polar aprotic solventN-alkylated piperazine derivatives
1,3-Dipolar CycloadditionAzides, Cu(I) catalyst1,2,3-Triazole-piperazine hybrids
  • Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked conjugates, enhancing binding affinity in enzyme inhibition studies .

Oxidation and Reduction Reactions

The benzothiazole core and substituents undergo redox transformations under controlled conditions.

Key Reactions:

Reaction TypeReagents/ConditionsProducts FormedReference
OxidationKMnO₄ (acidic) or H₂O₂6-Ketobenzothiazole derivatives
ReductionNaBH₄ (methanol) or LiAlH₄ (ether)Alcohol or amine intermediates
  • Mechanistic Insight : Oxidation with KMnO₄ targets the benzothiazole ring’s sulfur atom, forming sulfoxide or sulfone derivatives, while reduction of the carboxylic acid group yields primary alcohols.

Metal Complexation

The compound coordinates with transition metals, forming complexes with applications in catalysis and bioinorganic chemistry.

Metal IonConditionsComplex StructureApplicationReference
Cu(II)Aqueous ethanol, room tempOctahedral coordinationAntibacterial agents
Fe(III)Methanol, refluxTetragonal geometryCatalytic oxidation studies
  • Example : Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound, attributed to improved membrane permeability .

Heterocyclic Ring Modifications

The benzothiazole ring participates in electrophilic substitution and ring-opening reactions.

Reaction TypeReagents/ConditionsProducts FormedReference
BrominationBr₂, FeBr₃5-Bromo-benzothiazole derivatives
Ring-OpeningNaOH (aqueous), heatMercaptoaniline intermediates
  • Note : Bromination occurs preferentially at the 5-position of the benzothiazole ring due to electronic directing effects .

Biological Activity-Driven Reactions

Structural modifications correlate with enhanced pharmacological properties:

Derivative TypeBiological ActivityIC₅₀ (μM)TargetReference
Ester derivativesHDAC6 inhibition0.1–1.0Histone deacetylase
Amide conjugatesGyrase inhibition<1.0Bacterial DNA gyrase
Sulfonamide hybridsAntiproliferative activity2.5–10Cancer cell lines
  • Case Study : Replacement of the carboxylic acid with a hydroxamic acid group (e.g., 9a-d ) resulted in selective HDAC6 inhibitors with low cytotoxicity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to electron-withdrawing effects of the piperazine group:

CompoundReactivity with LiAlH₄Major Product
Benzothiazole-6-carboxylic acidNo reactionUnchanged
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acidReduction to alcohol6-Hydroxymethylbenzothiazole

Scientific Research Applications

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogues of 1,3-Benzothiazole-6-carboxylic Acid Derivatives

The evidence highlights several benzothiazole derivatives with substitutions at position 2, enabling a direct comparison:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-(1H-Pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid C12H8N2O2S 244.27 251457-88-2 Pyrrole substituent; smaller molecular weight; potential for planar binding
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid C14H13N2O2S 276.72 588678-16-4 Bulky dimethylpyrrole group; increased lipophilicity
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid C11H12N4O2S* ~264.3* Not specified Piperazine substituent; enhanced solubility and hydrogen-bonding capacity

Note: Molecular formula and weight inferred from structural analogs in evidence .

Key Structural Differences:
  • Substituent Flexibility : Piperazine introduces a six-membered ring with two nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the five-membered pyrrole ring (one nitrogen). This flexibility may improve binding to biological targets like GPCRs or enzymes .
  • Solubility : The carboxylic acid group at position 6 enhances aqueous solubility, particularly at physiological pH (deprotonated form). Piperazine’s basic nitrogen further improves solubility via salt formation, unlike pyrrole derivatives .

Piperazine-Containing Analogs

Piperazine derivatives in the evidence reveal functionalization trends:

Compound Name Molecular Formula CAS Number Application/Feature
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H22N2O4 180576-05-0 Fmoc-protected; used in solid-phase peptide synthesis
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid C21H23ClN2O2 Not specified Cetirizine intermediate; antihistamine activity
Comparison with Target Compound:
  • Functional Groups : The target compound’s benzothiazole-carboxylic acid system contrasts with the acetic acid or Fmoc groups in these analogs. This difference directs their applications: Fmoc derivatives are synthetic tools, while cetirizine analogs are therapeutics .
  • Bioactivity : The benzothiazole core is associated with antimicrobial and anticancer properties, whereas cetirizine derivatives target histamine receptors. This suggests the target compound may occupy a unique niche in drug discovery .

Biological Activity

Overview

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS No. 2680542-09-8) is a heterocyclic compound that integrates the structural features of piperazine and benzothiazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antibacterial, antifungal, and potential antipsychotic effects. The benzothiazole moiety is well-known for its presence in various pharmacologically active molecules, while the piperazine component is frequently associated with drugs exhibiting antiviral and antimicrobial properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it may act as a dopamine and serotonin antagonist , which is relevant for its potential use as an antipsychotic agent. Additionally, it has been studied for its ability to inhibit enzymes involved in bacterial cell wall synthesis and folate metabolism, such as enoyl ACP reductase and dihydrofolate reductase .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial and antifungal activities. Studies have shown that derivatives of this compound can exhibit potent effects against various pathogenic microorganisms.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, structure-activity relationship studies have identified derivatives with IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism involves induction of apoptosis through upregulation of p53 expression and activation of caspase pathways .

Data Tables

Below are tables summarizing key findings from studies on the biological activity of this compound.

Biological Activity Cell Line IC50 (µM) Mechanism
AntibacterialE. coli5.0Cell wall synthesis inhibition
AntifungalC. albicans3.0Membrane disruption
AnticancerMCF-70.65Apoptosis induction
U-9372.41Apoptosis induction

Case Study 1: Anticancer Activity

In a recent study, derivatives of 2-(piperazin-1-yl)-1,3-benzothiazole were evaluated for their cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had IC50 values as low as 5 µM against E. coli, demonstrating significant potential as novel antibacterial agents .

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